B1162728 β-Amyloid (1-8, A2V) Peptide

β-Amyloid (1-8, A2V) Peptide

カタログ番号 B1162728
分子量: 1004
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

β-Amyloid peptide (1-42) aggregation results in the formation of neurotoxic fibrils or globular oligomers. The amyloid precursor protein (APP) mutation Ala

科学的研究の応用

Alzheimer's Disease and β-Amyloid Mutations

The β-Amyloid (1-8, A2V) peptide, particularly in the context of Alzheimer's disease (AD), has been a focal point of research. Various mutations, such as A2T and A2V in the amyloid-β (Aβ) peptides, have been studied for their impact on AD. A key finding is that these mutations alter the aggregation properties of the Aβ peptides, which are crucial in the development of Alzheimer's disease.

  • Impact of A2V Mutation on Aβ Monomer Structure : The A2V mutation in Aβ peptides has been shown to alter their structural properties, potentially influencing their aggregation and neurotoxicity. This mutation leads to an increased β-sheet and α-helix content in Aβ42 monomers, suggesting a higher aggregation tendency, which aligns with the early-onset Alzheimer’s disease observed in homozygous carriers (Li, Nam, Salimi, & Lee, 2020).

  • Conformational Changes Due to A2V and A2T Mutations : Studies have demonstrated that mutations like A2V and A2T in Aβ peptides can significantly influence their early-stage aggregation by altering their β-hairpin population. These structural changes at the molecular level are important for understanding the mechanisms behind the protective (A2T) and pathological (A2V) roles of these mutations in Alzheimer's disease (Das, Murray, & Belfort, 2015).

  • Role of A2T Mutation in Amyloid Aggregation : The A2T mutation in amyloid-β peptides has been found to modulate the kinetics and thermodynamics of Aβ aggregation, impacting Alzheimer's disease. This mutation, while having minimal effect on Aβ42 peptide aggregation, significantly changes the properties of the Aβ40 pool, suggesting its role in the protective effects against Alzheimer’s disease (Benilova, Gallardo, Ungureanu, Castillo Cano, Snellinx, Ramakers, Bartic, Rousseau, Schymkowitz, & de Strooper, 2014).

  • A2V and A2T Mutation Effects on Aβ Assembly : Research has revealed that A2V and A2T mutations in amyloid β-protein lead to different oligomeric states, influencing Alzheimer's disease susceptibility. The A2T mutation, in particular, inhibits the formation of certain oligomers, whereas the A2V mutation impacts the assembly of Aβ40 to resemble wild-type Aβ42 oligomerization (Zheng, Liu, Roychaudhuri, Teplow, & Bowers, 2015).

Therapeutic Strategies Involving A2V Variants

Studies have also explored the potential of A2V variants of Amyloid-β in therapeutic applications for Alzheimer's disease.

特性

製品名

β-Amyloid (1-8, A2V) Peptide

分子量

1004

同義語

Aβ (1-8, A2V); Aβ (1-8) mutant; β-Amyloid (1-8) dominant negative

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。